molecular formula C19H22N4 B1226063 5H-1,2,4-Triazolo4,3-aazepine, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro-?

5H-1,2,4-Triazolo4,3-aazepine, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro-?

Cat. No.: B1226063
M. Wt: 306.4 g/mol
InChI Key: SGHSEHOWYLRAPR-UHFFFAOYSA-N
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Description

Historical Context of Triazolo-azepine Chemistry

The development of triazolo-azepine chemistry represents a relatively recent advancement in the broader field of heterocyclic compound synthesis, emerging from the convergence of established triazole and azepine chemistry during the late twentieth and early twenty-first centuries. The foundational understanding of azepine chemistry can be traced to earlier work on seven-membered nitrogen-containing heterocycles, where researchers recognized the unique structural properties of these unsaturated heterocycles containing seven atoms with nitrogen replacing carbon at one position. The fundamental azepine structure, while unstable in its 1H form and converting to the 3H form, provided the conceptual framework for developing more complex fused systems that could incorporate additional heteroatoms and functional groups.

The emergence of triazole chemistry as a distinct field provided the second crucial component for triazolo-azepine development. Triazoles, characterized as five-membered rings containing two carbon atoms and three nitrogen atoms with molecular formula C₂H₃N₃, demonstrated substantial isomerism potential and biological activity that made them attractive targets for pharmaceutical applications. The recognition that many triazoles possessed versatile biological activity and served as fungicides and plant retardants established their importance in both academic research and industrial applications. The convergence of these two heterocyclic domains during the 1990s and 2000s led to systematic investigations into fused ring systems that could combine the stability and functionality of both structural motifs.

Significant progress in triazolo-azepine chemistry occurred with the development of metal-catalyzed synthetic approaches, particularly palladium-catalyzed carbon-hydrogen functionalization methods that enabled the construction of complex fused ring systems in good to high yields. The introduction of click chemistry methodology, specifically the azide-alkyne Huisgen cycloaddition reaction, provided researchers with mild and selective reaction conditions for constructing triazole-containing frameworks that could be subsequently elaborated into more complex systems. These methodological advances established the foundation for synthesizing increasingly sophisticated triazolo-azepine derivatives, including those incorporating additional aromatic systems such as quinoline and pyrrole moieties.

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds constitute one of the most fundamental and extensively studied classes of organic molecules, with their significance extending far beyond academic curiosity to encompass essential roles in biological systems, pharmaceutical development, and materials science. The structural diversity inherent in heterocyclic systems stems from the presence of heteroatoms such as nitrogen, oxygen, and sulfur within cyclic frameworks, which impart unique electronic properties and reactivity patterns that distinguish these compounds from their all-carbon analogs. The prevalence of heterocyclic structures in nature is remarkable, with examples including nucleic acids that carry genetic information, naturally occurring pigments, vitamins, antibiotics, and numerous other biochemically essential materials.

The pharmaceutical industry has recognized the exceptional value of heterocyclic compounds, with statistical analyses revealing that fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This overwhelming representation reflects the ability of heterocyclic structures to interact with biological targets through multiple mechanisms, including hydrogen bonding, aromatic stacking interactions, and coordination with metal centers in enzymatic active sites. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into aromatic ring systems enhances molecular polarity and facilitates the formation of specific binding interactions that are crucial for biological activity.

Contemporary research in heterocyclic chemistry has focused increasingly on the development of novel synthetic methodologies that enable the construction of complex polycyclic systems with enhanced biological activity and improved pharmacological properties. The recognition that five-membered heterocycles, in particular, offer enhanced metabolic stability, solubility, and bioavailability has positioned these structural motifs as key components in modern drug design strategies. Advanced synthetic approaches, including metal-free and additive-free processes with high atom economy, have made it possible to access diverse libraries of potential pharmacological compounds in high yields, thereby accelerating the discovery and development of new therapeutic agents.

Recent investigations have demonstrated that triazole-azepine hybrid molecules represent particularly attractive targets for rational drug design, with studies showing that specific derivatives exhibit significant analgesic and anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs. These findings underscore the continued importance of heterocyclic chemistry in addressing contemporary challenges in pharmaceutical research, where the demand for novel therapeutic agents with improved efficacy and reduced adverse effects continues to drive innovation in synthetic methodology and compound design.

Structural Classification of Triazolo-azepine Compounds

The structural classification of triazolo-azepine compounds encompasses a diverse array of fused heterocyclic systems that combine the fundamental triazole and azepine frameworks through various connectivity patterns and substitution schemes. The basic triazolo-azepine architecture can be broadly categorized into several distinct structural types based on the specific fusion pattern between the triazole and azepine rings, with the most commonly encountered being the triazolo[4,3-a]azepine system. This particular fusion pattern creates a bicyclic framework where the triazole ring shares two adjacent atoms with the seven-membered azepine ring, resulting in a rigid molecular scaffold that can accommodate various substituents at multiple positions.

Within the triazolo[4,3-a]azepine framework, structural diversity arises from substitution patterns at different positions around both ring systems. The azepine portion of the molecule can exist in various states of saturation, with the tetrahydro derivatives representing partially saturated systems where four of the seven ring positions are sp³-hybridized carbons. This partial saturation significantly influences the conformational flexibility of the molecule and affects its overall three-dimensional shape, which has important implications for biological activity and molecular recognition processes. The specific compound 5H-1,2,4-Triazolo[4,3-a]azepine, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro- exemplifies this structural type, incorporating the tetrahydro-azepine configuration with a complex substituent at the 3-position.

The incorporation of additional aromatic systems, such as the 2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl substituent found in the target compound, represents a significant structural elaboration that extends the molecular framework beyond the basic triazolo-azepine core. This substitution pattern creates a multi-ring system where the pyrrole heterocycle serves as a bridge between the triazolo-azepine core and the terminal phenyl group, resulting in an extended conjugated system with unique electronic properties. The presence of methyl substituents on the pyrrole ring further modulates the electronic characteristics of the molecule and influences its overall stability and reactivity profile.

Contemporary research has revealed additional structural variations within the triazolo-azepine family, including quinoline-fused derivatives that incorporate benzopyridine systems into the molecular framework. These quinoline-fused triazolo-azepines represent an important subclass that combines the biological activities associated with quinoline structures, such as antimalarial and antibacterial properties, with the unique characteristics of the triazolo-azepine system. Synthetic methodologies have been developed to access both quinoline-fused triazolo-azepines and their oxepine analogs, where oxygen replaces nitrogen in the seven-membered ring, thereby expanding the structural diversity available within this compound class.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C19H22N4/c1-14-13-17(15(2)23(14)16-9-5-3-6-10-16)19-21-20-18-11-7-4-8-12-22(18)19/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3

InChI Key

SGHSEHOWYLRAPR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C3=NN=C4N3CCCCC4

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C3=NN=C4N3CCCCC4

Origin of Product

United States

Biological Activity

The compound 5H-1,2,4-triazolo[4,3-a]azepine , particularly its derivatives such as 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro- , has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

5H-1,2,4-triazolo[4,3-a]azepines are heterocyclic compounds characterized by a triazole ring fused to an azepine structure. The presence of various substituents at different positions significantly influences their biological properties. The specific derivative features a pyrrole moiety that may enhance its pharmacological profile.

Research indicates that triazole compounds can interact with multiple biochemical pathways and molecular targets. Key mechanisms include:

  • Enzyme Inhibition : These compounds often act as inhibitors of various enzymes involved in metabolic pathways. For instance, some derivatives have shown the ability to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Receptor Modulation : Triazoloazepines may bind to neurotransmitter receptors (e.g., GABA receptors), influencing central nervous system activity and potentially offering anxiolytic or anticonvulsant effects.
  • Antimicrobial Activity : Many derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of triazoloazepine derivatives. For example:

  • In a study evaluating various 9-alkoxy derivatives of 5H-triazolo[4,3-a]azepines, compounds demonstrated significant anticonvulsant activity in animal models. Notably, one derivative showed an effective dose (ED50) of 12.3 mg/kg in the maximal electroshock test (MES) .

Antimicrobial Properties

Triazolo[4,3-a]azepine derivatives have been reported to possess broad-spectrum antimicrobial activity:

  • A derivative with a bromophenyl substituent exhibited notable antibacterial effects against multiple pathogenic bacteria when compared to standard antibiotics .

Anti-inflammatory Effects

Recent studies have suggested that certain triazoloazepines could serve as non-steroidal anti-inflammatory agents:

  • Research focusing on 3-aryl-substituted derivatives revealed promising anti-inflammatory activities through inhibition of pro-inflammatory cytokines .

Table of Biological Activities

Compound NameStructural FeaturesBiological ActivityReference
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepinePyrrole moiety attachedAnticonvulsant
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepineAdamantyl groupAntimicrobial
3-Aryl-6,7-dihydro-[1H]-triazolo[4,3-a]pyridineAryl substituentsAnti-inflammatory

Scientific Research Applications

Chemical Structure and Synthesis

The compound 5H-1,2,4-triazolo[4,3-a]azepine is characterized by a unique fused ring system that imparts distinct chemical properties. The synthesis of these compounds typically involves cyclization reactions using precursors such as 3-amino-1,2,4-triazole and various alkyl or aryl halides in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) under elevated temperatures.

Antimicrobial Properties

Research has shown that 5H-1,2,4-triazolo[4,3-a]azepine derivatives exhibit significant antimicrobial activity. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5H-1,2,4-triazolo[4,3-a]azepineE. coli15 µg/mL
5H-1,2,4-triazolo[4,3-a]azepineS. aureus20 µg/mL

These results indicate comparable efficacy to established antibiotics and suggest potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of these derivatives has also been extensively studied. In vitro studies have demonstrated that they can induce apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5H-1,2,4-triazolo[4,3-a]azepineMCF-7 (breast cancer)15Apoptosis induction
5H-1,2,4-triazolo[4,3-a]azepineA549 (lung cancer)18Cell cycle arrest

These findings highlight the potential for developing new anticancer therapies based on this compound class .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been documented in several studies. A notable investigation assessed a series of triazole derivatives for their ability to prevent seizures:

CompoundTest ModelED50 (mg/kg)Protective Index
5H-1,2,4-triazolo[4,3-a]azepine derivativeMES test23.4>25.6
5H-1,2,4-triazolo[4,3-a]azepine derivativePTZ test39.4>31.6

These results indicate promising anticonvulsant activity and suggest further exploration for clinical applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains:

  • The compound demonstrated effective inhibition of both E. coli and S. aureus.
  • The MIC values suggest that these compounds could be developed into new antibiotics.

Case Study 2: Anticancer Effects

A comprehensive study on the anticancer effects revealed that:

  • The compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines.
  • Mechanistic studies indicated that the compound induces apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Fused Heterocycles

Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e][1,2,4]triazolo[4,3-a]pyrimidine-9-carboxylate (Compound 26)
  • Structure : Combines triazolo[4,3-a]pyrimidine with a pyrimidinedione system.
  • Synthesis : Generated via condensation of thioxopyrimidine derivatives in chloroform with triethylamine, yielding 26 in good yields .
  • The tetrahydro modification in the target compound may reduce reactivity compared to the fully unsaturated pyrimidine in 24.
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridine-2-amine (1a)
  • Structure : Features a dithiazole ring fused with a pyridine amine.
  • Synthesis : Prepared via Appel salt reactions under optimized conditions (73% yield) .
  • Comparison :
    • The dithiazole core in 1a is more electron-deficient than the triazoloazepine in the target compound, likely affecting binding interactions.
    • The pyrrole substituent in the target compound introduces steric bulk absent in 1a, which may influence bioavailability .

Azepine Derivatives

5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-
  • Structure: A pyridoazepinone with a saturated azepine ring.
  • Properties : The ketone group in this compound enhances polarity compared to the triazole-containing target molecule .

Preparation Methods

Preparation of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

The azepine intermediate is synthesized from azepan-2-one (1 ) via a two-step protocol:

  • Methylation : Azepan-2-one reacts with dimethyl sulfate in benzene at 60°C to form 7-methoxyazepan-2-one (2 ).

  • Saponification : Treatment of 2 with aqueous potassium carbonate at 5°C yields 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (3 ).

Key Data :

  • Yield: 85–90%.

  • Characterization: 1H^1H NMR signals for azepine protons appear as multiplets at δ 1.65–1.70, 1.81–1.84, 2.93–2.96, and 3.80–4.03 ppm.

Synthesis of Pyrrole-3-carboxylic Acid Hydrazide

Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

The pyrrole moiety is constructed via cyclocondensation of 2,5-hexanedione and aniline under acidic conditions:

  • Cyclization : 2,5-Hexanedione reacts with aniline in ethanol catalyzed by L-proline to form 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Functionalization : The pyrrole is formylated at position 3 using the Vilsmeier-Haack reaction (POCl₃/DMF), followed by oxidation with KMnO₄ to yield pyrrole-3-carboxylic acid.

Key Data :

  • Yield (pyrrole): 78–82%.

  • Yield (carboxylic acid): 65–70%.

Hydrazide Formation

The carboxylic acid is converted to its hydrazide derivative via esterification and hydrazinolysis:

  • Esterification : Reaction with methanol/H₂SO₄ yields methyl pyrrole-3-carboxylate.

  • Hydrazinolysis : Treatment with hydrazine hydrate in ethanol produces pyrrole-3-carboxylic acid hydrazide.

Key Data :

  • Yield: 88–92%.

  • Characterization: LC-MS confirms molecular ion peaks at m/z = 243.1 [M+H]⁺.

Cyclocondensation to Form the Triazoloazepine Core

The final step involves refluxing equimolar quantities of the azepine (3 ) and pyrrole hydrazide in toluene for 3 hours, followed by 12 hours at room temperature. The reaction proceeds via nucleophilic attack of the hydrazide on the azepine’s electrophilic carbon, followed by cyclodehydration to form the triazole ring.

Optimized Conditions :

  • Solvent: Toluene.

  • Temperature: 110°C (reflux).

  • Yield: 75–80%.

Key Characterization :

  • 1H^1H NMR: Aromatic protons of the pyrrole appear as a multiplet at δ 7.20–7.45 ppm, while the NH proton resonates at δ 9.84 ppm.

  • 13C^{13}C NMR: The triazole carbon (C-2) is observed at δ 152.3 ppm.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Reagents/Conditions
Azepine synthesisMethylation/saponification85–90(CH₃)₂SO₄, K₂CO₃
Pyrrole synthesisPaal-Knorr cyclization78–82L-proline, ethanol
Hydrazide formationEsterification/hydrazinolysis88–92H₂SO₄, hydrazine hydrate
CyclocondensationReflux in toluene75–80Toluene, 3 h reflux

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrrole Functionalization :

    • The Vilsmeier-Haack reaction ensures formylation occurs exclusively at position 3 due to the electron-donating methyl groups at positions 2 and 5.

  • Byproduct Formation During Cyclocondensation :

    • Prolonged reflux (>5 h) leads to decomposition; reaction monitoring via TLC (silica gel 60 F₂₅₄) is critical .

Q & A

Q. What are the key considerations for synthesizing 5H-1,2,4-triazolo[4,3-a]azepine derivatives with high regioselectivity?

Methodological Answer: Regioselective synthesis requires careful selection of precursors and reaction conditions. For example, Grignard reagents can be used to functionalize the triazoloazepine core at low temperatures (0°C in THF) to minimize side reactions. Post-reaction quenching with aqueous NaOH and purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) ensures isolation of the desired regioisomer. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.5 equivalents of Grignard reagent) are critical .

Q. How can researchers validate the structural integrity of synthesized triazoloazepine derivatives?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons in the phenylpyrrole substituent appear as multiplets at δ 7.2–7.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., boat vs. chair configurations in the azepine ring) using single-crystal data .

Advanced Research Questions

Q. What experimental variables influence the catalytic efficiency of iodine-mediated oxidative coupling in triazoloazepine synthesis?

Methodological Answer: Catalyst and solvent selection significantly impact yields. For instance, iodine (I₂) in 1,4-dioxane with TBHP as an oxidant achieves 74% yield, while polar aprotic solvents like DMF or DMSO result in negligible product formation. Systematic screening (as in Table 1 of ) reveals that iodine’s electrophilic character facilitates C–N bond formation, whereas alternatives like N-iodosuccinimide (NIS) or KI are less effective due to reduced oxidative capacity .

Q. How do substituents on the phenylpyrrole moiety affect the physicochemical properties of triazoloazepine derivatives?

Methodological Answer: Substituent effects can be studied via:

  • Hammett Analysis : Correlate σ values of substituents (e.g., electron-donating methyl vs. electron-withdrawing nitro groups) with reaction rates or pKa.
  • Solubility Testing : LogP measurements in octanol/water systems show that bulky substituents (e.g., 4-methylphenyl) reduce aqueous solubility but enhance lipid membrane penetration .

Q. What strategies resolve contradictions in reported biological activity data for triazoloazepine analogs?

Methodological Answer: Discrepancies often arise from assay variability or impurities. To mitigate:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP concentration in kinase inhibition studies).
  • HPLC Purity Thresholds : Ensure compounds are >95% pure (via reverse-phase HPLC) to exclude confounding effects from byproducts .

Q. How can computational methods guide the design of triazoloazepine-based enzyme inhibitors?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target active sites. Pair with DFT calculations (B3LYP/6-31G* level) to optimize substituent geometry for π–π stacking or hydrogen bonding. Validate predictions with SAR studies .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks underpin mechanistic studies of triazoloazepine cyclization reactions?

Methodological Answer: Link experimental data to frontier molecular orbital (FMO) theory :

  • HOMO-LUMO gaps predict reactivity in cycloadditions.
  • Transition-state modeling (e.g., IRC calculations) identifies rate-limiting steps, such as nucleophilic attack on the triazole ring .

Q. How should researchers design controls to distinguish between homogeneous and heterogeneous catalysis in triazoloazepine synthesis?

Methodological Answer:

  • Mercury Poisoning Test : Add Hg(0) to deactivate heterogeneous metal catalysts (e.g., Pd nanoparticles).
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect colloidal catalysts.
  • Kinetic Profiling : Compare rate laws (e.g., zero-order vs. first-order dependence on catalyst concentration) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in triazoloazepine bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
  • ANOVA with Tukey’s HSD : Compare potency across analogs (e.g., p < 0.05 for 2,5-dimethyl vs. 2-methyl derivatives) .

Q. How can researchers address batch-to-batch variability in triazoloazepine synthesis?

Methodological Answer: Implement a Quality by Design (QbD) approach:

  • Define Critical Process Parameters (CPPs: e.g., reaction temperature, catalyst loading).
  • Use Design of Experiments (DoE) to model interactions between CPPs and Critical Quality Attributes (CQAs: e.g., yield, purity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-1,2,4-Triazolo4,3-aazepine, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro-?
Reactant of Route 2
5H-1,2,4-Triazolo4,3-aazepine, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro-?

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